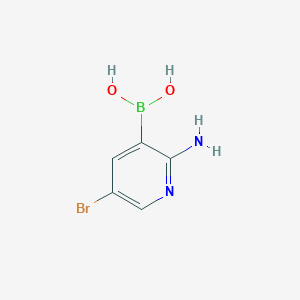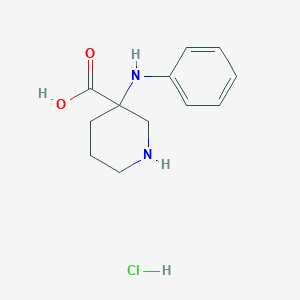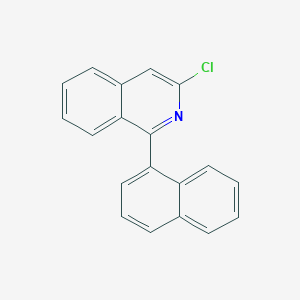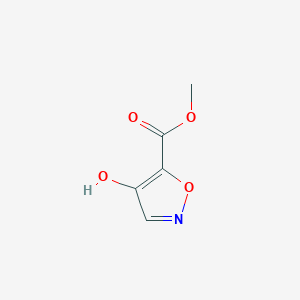
2-Amino-2-(2-(difluoromethyl)phenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(2-(difluoromethyl)phenyl)ethanol is an organic compound that features a difluoromethyl group attached to a phenyl ring, which is further connected to an aminoethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of aromatic compounds, which can be achieved through various strategies including electrophilic, nucleophilic, radical, and cross-coupling methods . For instance, the difluoromethylation of aniline precursors via in situ generation of the corresponding diazonium salts has been reported .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based methods that can transfer the difluoromethyl group to aromatic sites in both stoichiometric and catalytic modes . The use of novel non-ozone depleting difluorocarbene reagents has also streamlined access to such molecules of pharmaceutical relevance .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-(2-(difluoromethyl)phenyl)ethanol can undergo various types of chemical reactions including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated phenolic compounds, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-Amino-2-(2-(difluoromethyl)phenyl)ethanol has several scientific research applications:
Mecanismo De Acción
The mechanism by which 2-Amino-2-(2-(difluoromethyl)phenyl)ethanol exerts its effects involves its interaction with molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzyme activity and receptor interactions . The exact pathways and molecular targets are subject to ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other difluoromethylated aromatic compounds and amino alcohols. Examples include:
- 2-Amino-2-(2-(trifluoromethyl)phenyl)ethanol
- 2-Amino-2-(2-(fluoromethyl)phenyl)ethanol
- 2-Amino-2-(2-(chloromethyl)phenyl)ethanol
Uniqueness
What sets 2-Amino-2-(2-(difluoromethyl)phenyl)ethanol apart is the presence of the difluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability .
Propiedades
Fórmula molecular |
C9H11F2NO |
|---|---|
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
2-amino-2-[2-(difluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H11F2NO/c10-9(11)7-4-2-1-3-6(7)8(12)5-13/h1-4,8-9,13H,5,12H2 |
Clave InChI |
XBFMJUOBZIKSLX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(CO)N)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl)benzoate;hydrochloride](/img/structure/B15223017.png)
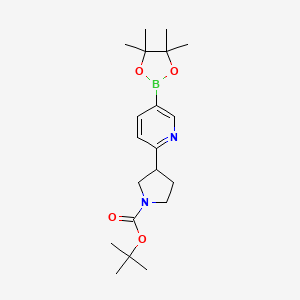
![3-(2-Fluorophenyl)-6-((4-hydroxy-1-((R)-3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B15223022.png)
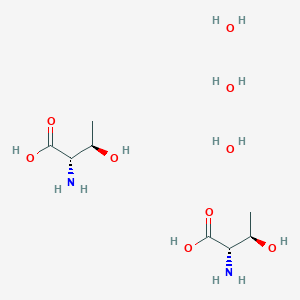
![3-Bromo-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15223032.png)
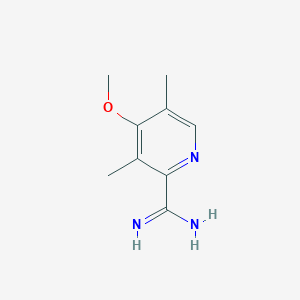
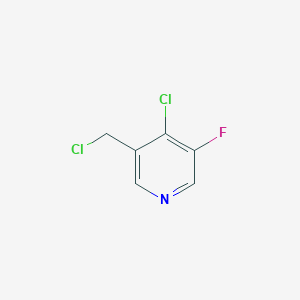
![5-Methylbenzo[b]thiophene 1,1-dioxide](/img/structure/B15223043.png)
